InChI=1S/C10H8O4S/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)15 (12,13)14/h1-6,11H, (H,12,13,14)
. The Canonical SMILES is C1=CC2=C (C=CC=C2S (=O) (=O)O)C (=C1)O
. 5-Hydroxynaphthalene-1-sulfonic acid can be derived from naphthalene through sulfonation processes. It falls under the category of aromatic compounds due to its conjugated π-electron system, which contributes to its chemical stability and reactivity. The compound is also recognized for its potential applications in pharmaceuticals and materials science.
The synthesis of 5-hydroxynaphthalene-1-sulfonic acid typically involves several methods, with the most common being:
The molecular structure of 5-hydroxynaphthalene-1-sulfonic acid features:
NS(=O)(=O)C1=C2C=CC=C(O)C2=CC=C1
.The presence of both functional groups enhances the compound's solubility in water and its reactivity in various chemical reactions.
5-Hydroxynaphthalene-1-sulfonic acid participates in several types of chemical reactions:
The mechanism of action for 5-hydroxynaphthalene-1-sulfonic acid primarily involves its interaction with biological systems and enzymes:
This compound may act as an inhibitor or activator depending on the specific biochemical pathways involved.
5-Hydroxynaphthalene-1-sulfonic acid exhibits several notable physical and chemical properties:
5-Hydroxynaphthalene-1-sulfonic acid has a wide range of scientific applications:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5